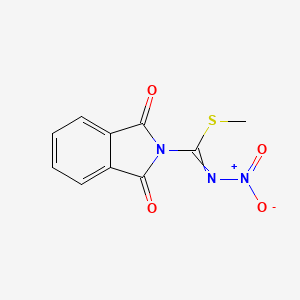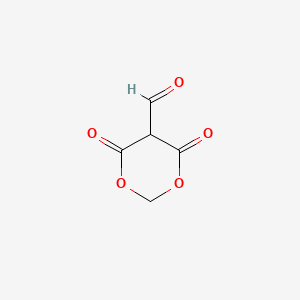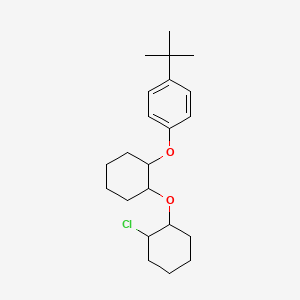
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene is an organic compound characterized by its complex structure, which includes a tert-butyl group, two cyclohexyl groups, and a chlorinated cyclohexyl moiety
Méthodes De Préparation
The synthesis of 1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often begins with the chlorination of cyclohexane to produce 2-chlorocyclohexanol. This intermediate is then reacted with another cyclohexanol derivative under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with specific properties.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific applications, such as coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene can be compared with other similar compounds, such as:
tert-Butylbenzene: A simpler compound with a tert-butyl group attached to a benzene ring, lacking the additional cyclohexyl and chlorinated moieties.
Chlorocyclohexane: Contains a chlorine atom attached to a cyclohexane ring, but does not have the complex structure of the target compound.
Cyclohexylbenzene: Features a cyclohexyl group attached to a benzene ring, without the tert-butyl and chlorinated groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C22H33ClO2 |
|---|---|
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
1-tert-butyl-4-[2-(2-chlorocyclohexyl)oxycyclohexyl]oxybenzene |
InChI |
InChI=1S/C22H33ClO2/c1-22(2,3)16-12-14-17(15-13-16)24-20-10-6-7-11-21(20)25-19-9-5-4-8-18(19)23/h12-15,18-21H,4-11H2,1-3H3 |
Clé InChI |
FQCZTHCOSRVRPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OC3CCCCC3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


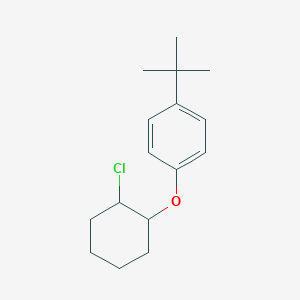
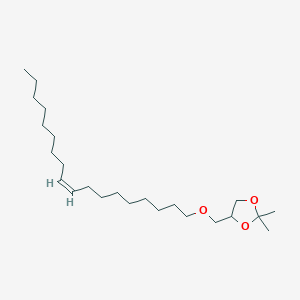
![D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13839693.png)
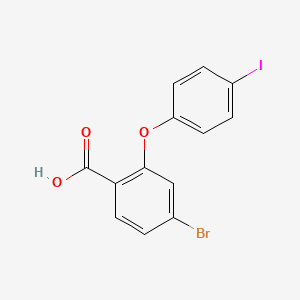

![3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
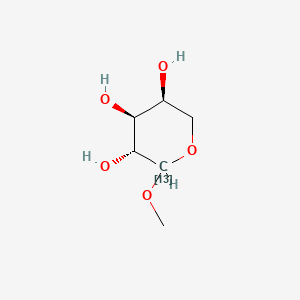
![[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B13839722.png)

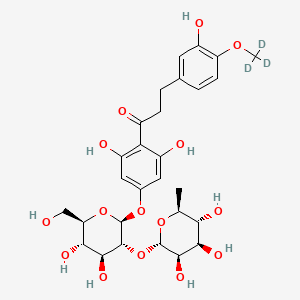

![tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate](/img/structure/B13839744.png)
